(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Overview
Description
(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C11H16N4 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets, including enzymes like ikk-ɛ and tbk1 .
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
For example, IKK-ɛ and TBK1, potential targets of imidazole compounds, are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds .
Biochemical Analysis
Biochemical Properties
(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, such as biotin carboxylase, which is essential for fatty acid synthesis in bacteria . Additionally, this compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibacterial agents .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the polymerization of tubulin, a key protein involved in cell division, thereby exhibiting cytotoxic effects on cancer cells . Furthermore, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity and function. For instance, this compound has been shown to inhibit the activity of biotin carboxylase by binding to its active site, thereby preventing the enzyme from catalyzing its reaction . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell division and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial activity and inhibition of cancer cell growth . At higher doses, this compound may cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can affect its overall activity and function, influencing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects .
Biological Activity
(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a compound belonging to the imidazo[4,5-b]pyridine family, which has gained attention for its diverse biological activities. This article reviews the pharmacological potential, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅N₃
- Molecular Weight : 187.26 g/mol
Pharmacological Potential
Research indicates that this compound exhibits several pharmacological properties:
-
Anticancer Activity :
- Studies have demonstrated that derivatives of imidazo[4,5-b]pyridine, including this compound, show significant anticancer activity. For example, compounds with similar structures have been reported to inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC₅₀ values in the low micromolar range .
- A specific study highlighted that imidazo[4,5-b]pyridine derivatives could induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
-
Anti-inflammatory Effects :
- The compound has been noted for its anti-inflammatory properties. It has shown effectiveness in reducing inflammatory markers in various models of inflammation, including retinal ischemia .
- In vitro studies indicated that it could inhibit the activation of NF-κB, a key transcription factor involved in inflammation .
-
Antimicrobial Activity :
- Recent investigations have reported that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Escherichia coli in disk diffusion assays .
- The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Binding : It is hypothesized to bind selectively to receptors associated with inflammatory responses and cancer cell signaling pathways .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Study :
Cell Line | IC₅₀ (µM) |
---|---|
HeLa | 6.5 |
MCF-7 | 8.0 |
A549 | 7.2 |
Properties
IUPAC Name |
(3-butylimidazo[4,5-b]pyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-3-7-15-10(8-12)14-9-5-4-6-13-11(9)15/h4-6H,2-3,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWLXFOXUAFJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1N=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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